Product packaging for 3-Methyl-4-propoxybutan-2-one(Cat. No.:)

3-Methyl-4-propoxybutan-2-one

Cat. No.: B13817781
M. Wt: 144.21 g/mol
InChI Key: KZGQWMQHPSKEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-propoxybutan-2-one is a ketone derivative of interest in organic chemical and pharmaceutical research. Its structure, featuring a ketone functional group and a propoxy side chain, makes it a potential intermediate or building block in synthetic chemistry. Researchers may utilize this compound in the development of more complex molecules, study its reactivity in various chemical transformations, or explore its physical properties. Like similar ketone compounds , it may possess organoleptic properties applicable in material science or flavor and fragrance research. Handling should be conducted in a well-ventilated environment, using appropriate personal protective equipment. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B13817781 3-Methyl-4-propoxybutan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-methyl-4-propoxybutan-2-one

InChI

InChI=1S/C8H16O2/c1-4-5-10-6-7(2)8(3)9/h7H,4-6H2,1-3H3

InChI Key

KZGQWMQHPSKEPO-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(C)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 4 Propoxybutan 2 One

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 3-Methyl-4-propoxybutan-2-one, the analysis reveals two primary disconnections.

A primary retrosynthetic disconnection involves the C2-C3 bond, which can be formed through an aldol-type reaction or by the addition of an organometallic reagent to an appropriate electrophile. A more direct approach, however, is the disconnection of the C-H bond at C-2, which points to an oxidation of the corresponding secondary alcohol, 3-methyl-4-propoxybutan-2-ol. This is a common and reliable transformation in organic synthesis. chemistryviews.orglibretexts.org

Another strategy targeting the carbonyl group involves disconnecting the molecular framework to reveal an acyl anion equivalent. This can be a versatile method for the synthesis of β-alkoxy ketones. acs.orgacs.org

The propoxy ether linkage can be retrosynthetically disconnected at the C4-O bond. This suggests a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This would involve the reaction of a propyloxide nucleophile with a suitable 4-carbon electrophile, or conversely, the reaction of a 4-hydroxybutan-2-one derivative with a propyl halide. The former is generally preferred to avoid competing elimination reactions. masterorganicchemistry.com

The C-3 carbon in this compound is a stereocenter. If a specific stereoisomer is desired, stereochemical control must be implemented during the synthesis. This can be achieved by using a chiral starting material or by employing a stereoselective reaction. For instance, a chelation-controlled reduction of a precursor β-alkoxy ketone could yield a specific diastereomer of the corresponding alcohol, which could then be oxidized to the ketone. nih.gov Alternatively, stereoselective aldol-type reactions can be employed to set the stereochemistry at the C-3 position. researchgate.net In the absence of such controls, the synthesis would typically result in a racemic mixture.

Classical Synthetic Routes and Adaptations

Based on the retrosynthetic analysis, a plausible forward synthesis of this compound can be designed. A logical sequence involves the formation of the ether linkage followed by the introduction of the ketone functionality.

The Williamson ether synthesis is a robust method for the formation of the propoxy ether. wikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, a suitable starting material would be 3-methylbutane-1,2-diol. The primary alcohol can be selectively protected, followed by etherification of the secondary alcohol. A more direct, albeit potentially less selective, approach would be the reaction of 3-methyl-2-butanol (B147160) with a propyl halide in the presence of a base.

A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Williamson Ether Synthesis for a Precursor to this compound

Reactant 1 Reactant 2 Base Solvent Temperature (°C) Product Hypothetical Yield (%)
3-Methylbutan-2-ol1-IodopropaneSodium Hydride (NaH)Tetrahydrofuran (THF)25-502-Methyl-3-propoxybutane75
3-Methylbutan-2-ol1-BromopropanePotassium tert-butoxideDimethylformamide (DMF)25-602-Methyl-3-propoxybutane70

The reaction conditions, such as the choice of base, solvent, and temperature, can be optimized to maximize the yield and minimize side reactions. byjus.com

The final step in the proposed synthesis is the oxidation of the secondary alcohol precursor, 3-methyl-4-propoxybutan-2-ol, to the target ketone, this compound. A variety of oxidizing agents can be employed for this transformation. chemistryviews.orglibretexts.org The choice of reagent depends on the desired reaction conditions, such as scale, cost, and tolerance of other functional groups.

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and the Jones reagent (chromic acid). chemistryviews.orglibretexts.orgchemistrysteps.com Milder, non-chromium-based methods such as the Swern oxidation or the Dess-Martin periodinane oxidation are also highly effective. chemistryviews.org

Table 2: Hypothetical Oxidation of 3-Methyl-4-propoxybutan-2-ol

Starting Material Oxidizing Agent Solvent Temperature (°C) Product Hypothetical Yield (%)
3-Methyl-4-propoxybutan-2-olPyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)25This compound85
3-Methyl-4-propoxybutan-2-olSodium hypochlorite/TEMPODichloromethane/Water0-25This compound90
3-Methyl-4-propoxybutan-2-olDess-Martin PeriodinaneDichloromethane (CH₂Cl₂)25This compound92

These oxidation reactions are generally high-yielding and provide the desired ketone with high purity. organic-chemistry.orgchemguide.co.uk

Condensation Reactions and Subsequent Functionalization

A plausible and effective route for the synthesis of this compound can be extrapolated from established reactions of similar α,β-unsaturated ketones. A key strategy involves an initial condensation reaction to construct the carbon skeleton, followed by a functionalization step to introduce the propoxy group.

One such approach is based on the reaction of an enone precursor with N-bromosuccinimide (NBS) in propan-1-ol. Specifically, a related synthesis has been reported for a similar bromo- and methoxymethoxy-substituted butanone. researchgate.net This suggests a viable pathway for this compound.

The proposed synthesis would likely begin with an aldol (B89426) condensation between acetone (B3395972) and glyoxal (B1671930) to form 3-methyl-3-buten-2-one (B1203178), a key α,β-unsaturated ketone intermediate. This intermediate could then undergo functionalization. While direct propoxylation might be challenging, a related reaction provides a strong basis for a multi-step approach. For instance, the reaction of (E)-4-Methoxymethoxy-3-methylbut-3-en-2-one with NBS in propan-1-ol yields (3R,4R)-3-bromo-4-methoxymethoxy-3-methyl-4-propoxybutan-2-one. researchgate.net This indicates that a bromination and propoxylation can occur across the double bond. A subsequent de-bromination and removal of the protecting group would lead to the desired product.

Alternatively, a Michael addition of propanol (B110389) to 3-methyl-3-buten-2-one could be considered, although this would yield an isomeric product. Therefore, the sequence of activating the double bond followed by the introduction of the propoxy group is a more likely route.

A general representation of such condensation reactions can be seen in the synthesis of β-acetamido ketones, where an aldehyde, a ketone, acetyl chloride, and acetonitrile (B52724) are combined in a one-pot reaction. google.com While not directly applicable, this illustrates the principle of building complex molecules from simpler starting materials through condensation.

Optimization of Reaction Conditions and Process Efficiency

To maximize the yield and selectivity of a chemical reaction while minimizing costs and environmental impact, the optimization of reaction conditions is crucial.

The yield and selectivity of the synthesis of this compound can be influenced by several key parameters. The systematic tuning of these parameters is essential for process optimization.

Key Reaction Parameters and Their Potential Impact:

ParameterPotential Effect on Yield and Selectivity
Temperature Reaction rates generally increase with temperature. However, higher temperatures can also lead to the formation of side products and decomposition, thus decreasing selectivity and yield. Finding the optimal temperature is a critical aspect of optimization. researchgate.net
Catalyst Loading The amount of catalyst used can significantly impact the reaction rate and efficiency. An optimal catalyst loading will provide a high conversion rate without being excessive, which would increase costs and potentially lead to side reactions. epo.org
Reactant Concentration/Ratio The stoichiometry of the reactants can influence the equilibrium position of the reaction and suppress the formation of byproducts. For instance, using an excess of one reactant can drive the reaction to completion. google.com
Solvent The choice of solvent can affect reactant solubility, reaction rates, and the stability of intermediates and transition states. In some cases, solvent-free conditions can lead to higher efficiency. nih.gov
Reaction Time Monitoring the reaction progress over time is necessary to determine the point at which the maximum yield of the desired product is obtained before significant decomposition or side reactions occur. google.com
Pressure For reactions involving gaseous reagents or byproducts, pressure can be a critical parameter to control reaction rates and equilibria.

For example, in the continuous-flow synthesis of α,β-unsaturated ketones, it was found that increasing the temperature from 80 °C to 90 °C improved the yield, but a further increase did not lead to better results. researchgate.net Similarly, in a cross-electrophile coupling reaction to form ketones, the amount of ligand was found to be a critical factor in controlling the formation of the desired product versus a C-O coupling byproduct. epo.org In the industrial synthesis of ibuprofen, optimizing the feed ratio of reactants and the reflux ratio in a ketalization reaction significantly reduced the reaction time and improved the conversion rate. google.com

By systematically varying these parameters, a set of optimal conditions can be established to maximize the efficiency of the synthesis of this compound.

Isolation and Purification Methodologies in Laboratory and Scaled Contexts

The isolation and purification of this compound from a reaction mixture are critical steps to obtain a product of high purity. The choice of method depends on the scale of the synthesis and the nature of the impurities present.

Laboratory Scale:

Liquid-Liquid Extraction: Following the reaction, an aqueous workup is typically performed to remove inorganic salts and water-soluble byproducts. The product, being an organic ketone, will partition into an immiscible organic solvent like diethyl ether or ethyl acetate.

Column Chromatography: For the removal of closely related organic impurities, such as unreacted starting materials or isomeric byproducts, silica (B1680970) gel column chromatography is a standard and effective technique. The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is crucial for achieving good separation. However, it has been noted that for some β-keto compounds, purification by column chromatography can lead to significant yield loss. d-nb.info

Distillation: If the boiling point of this compound is sufficiently different from that of the impurities and the compound is thermally stable, fractional distillation under reduced pressure can be an efficient purification method.

Scaled Contexts (Industrial):

Distillation: On an industrial scale, distillation is the preferred method for purifying ketones due to its cost-effectiveness and scalability. google.com Continuous distillation processes can be implemented for large-scale production. google.com

Crystallization: If the compound is a solid at a certain temperature or forms a crystalline derivative, crystallization can be a highly effective method for achieving high purity. For ketones, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) can facilitate purification via recrystallization of the resulting hydrazone, although challenges with solubility can arise. tdl.org

Purification Method Scale Principle Applicability to this compound Considerations
Liquid-Liquid ExtractionLaboratory & IndustrialPartitioning between immiscible liquidsInitial workup to remove inorganic salts and water-soluble impurities.Choice of solvent is critical to ensure high recovery of the product.
Column ChromatographyLaboratoryAdsorption chromatographyEffective for removing structurally similar impurities.Can be time-consuming and may result in product loss. d-nb.info
DistillationLaboratory & IndustrialSeparation based on boiling point differencesSuitable if the compound is thermally stable and has a distinct boiling point from impurities. google.comReduced pressure is likely necessary to prevent decomposition.
Recrystallization (of derivatives)LaboratorySeparation based on differential solubilityCan provide high purity, especially through derivatization. tdl.orgRequires an additional reaction step and subsequent cleavage of the derivative if the original ketone is needed.

Comparative Analysis of Synthetic Pathways and Their Research Implications

The choice of a synthetic pathway for this compound has significant implications for research and potential industrial production, factoring in efficiency, cost, and environmental impact.

Classical vs. Modern Approaches: Traditional methods like the Williamson ether synthesis are robust and well-understood but may suffer from drawbacks such as the use of hazardous reagents and the generation of salt byproducts. In contrast, modern catalytic methods, such as those involving palladium-catalyzed reactions for ketone synthesis, offer potential for higher efficiency and atom economy, though they may require more specialized and costly catalysts. researchgate.net

Conventional vs. Green Chemistry Approaches: There is a growing emphasis on developing "green" synthetic routes. For the synthesis of ketones, this can involve the use of less hazardous solvents, renewable starting materials, or biocatalytic methods. For instance, the use of polyethylene (B3416737) glycol as a green and biocompatible reaction medium has been explored for various organic syntheses. researchgate.net Biocatalysis, such as the use of microbial cells for the reduction of ketones or the synthesis of keto acids, presents an environmentally friendly alternative to traditional chemical methods. researchgate.netnih.gov

Research Implications: The development of novel synthetic routes to β-alkoxy ketones like this compound is an active area of research. The exploration of chemoenzymatic cascade reactions, which combine chemical and enzymatic steps in a one-pot process, can lead to more efficient and stereoselective syntheses. d-nb.info Such approaches avoid the challenging isolation and purification of intermediate compounds, which can be unstable. d-nb.info Furthermore, the investigation of microwave-assisted synthesis has shown potential for increased yields and reduced reaction times in the preparation of some ketones. zenodo.org

Aspect Williamson Ether Synthesis Michael Addition Oxidation of Alcohol Modern Catalytic Methods Biocatalysis
Atom Economy ModerateHighHigh (for oxidation step)Potentially HighHigh
Reagent Toxicity Can involve hazardous alkyl halidesBase-catalyzed, can be mildDepends on oxidizing agentCan involve heavy metalsGenerally low
Reaction Conditions Often requires heatingCan often be done at room temperatureVaries with oxidantCan require specific ligands and conditionsMild aqueous conditions
Scalability Well-establishedGenerally scalableScalableCan be challenging due to catalyst cost/sensitivityCan be limited by reactor volume and substrate concentration
Stereocontrol Not inherently stereoselectiveCan be made stereoselective with chiral catalystsCan be stereospecific if starting alcohol is chiralHigh potential for stereoselectivityExcellent stereoselectivity

Reactions at the Ketone Carbonyl Group

The carbonyl group is a site of significant chemical activity due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Nucleophilic addition is a fundamental reaction of ketones. A wide range of nucleophiles are expected to react with this compound at the carbonyl carbon. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield an alcohol.

The scope of nucleophilic addition reactions for this compound is predicted to be broad, encompassing reactions with organometallic reagents, hydrides, and other common nucleophiles.

Nucleophile Type Example Reagent Expected Product
OrganometallicGrignard Reagents (R-MgX)Tertiary Alcohol
HydrideSodium Borohydride (NaBH4)Secondary Alcohol
CyanideHydrogen Cyanide (HCN)Cyanohydrin
AminesPrimary Amines (R-NH2)Imine (after dehydration)

This table represents the expected outcomes of nucleophilic addition reactions based on general ketone chemistry.

Like other ketones with alpha-hydrogens, this compound is expected to exhibit keto-enol tautomerism. This is an equilibrium between the keto form and the enol form, where a proton and a double bond are rearranged. Under normal conditions, the keto form is generally more stable and therefore predominates.

The presence of alpha-hydrogens also allows for the formation of an enolate under basic conditions. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and aldol condensation. The regioselectivity of enolate formation would be a key consideration in synthetic applications.

Reduction: The ketone carbonyl group of this compound can be selectively reduced to a secondary alcohol. The choice of reducing agent would be crucial for achieving this transformation without affecting the propoxy ether linkage.

Reducing Agent Expected Outcome Notes
Sodium Borohydride (NaBH4)Selective reduction of the ketone to a secondary alcohol.A mild and selective reagent for ketone reduction.
Lithium Aluminum Hydride (LiAlH4)Reduction of the ketone to a secondary alcohol.A stronger reducing agent, but still expected to be selective for the ketone over the ether.
Catalytic Hydrogenation (H2/catalyst)Reduction of the ketone.The conditions would need to be controlled to avoid potential cleavage of the ether linkage.

This table outlines the predicted outcomes for the selective reduction of the ketone functionality.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents would be required to cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to a mixture of carboxylic acids. A specific and synthetically useful oxidation pathway for this compound is the Baeyer-Villiger oxidation, which would involve the insertion of an oxygen atom adjacent to the carbonyl carbon to form an ester.

Reactions Involving the Propoxy Ether Linkage

Ethers are generally stable and unreactive functional groups. However, under specific conditions, the propoxy ether linkage in this compound can undergo cleavage.

The most common method for cleaving ethers is through the use of strong acids, particularly hydrohalic acids like HBr and HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The mechanism can be either SN1 or SN2, depending on the structure of the alkyl groups attached to the ether oxygen. Given the structure of this compound, an SN2 mechanism is anticipated at the primary carbon of the propoxy group.

The relative positioning of the ketone and the ether functionality in this compound does not immediately suggest a high propensity for common intramolecular cyclization or rearrangement reactions under standard conditions. However, under specific catalytic or reaction conditions designed to activate either the carbonyl or the ether group, unforeseen intramolecular transformations could potentially be induced. For instance, the formation of a transient species, such as an enolate, could theoretically lead to intramolecular displacement if a suitable leaving group were present on the propoxy chain, though this is speculative without experimental evidence.

Chemical Reactivity and Transformation of 3 Methyl 4 Propoxybutan 2 One

The chemical behavior of 3-Methyl-4-propoxybutan-2-one is dictated by the interplay of its core functional groups: a ketone carbonyl, alpha-hydrogens, a methyl group, and a propoxy chain. These structural features provide multiple sites for chemical modification, enabling a diverse range of transformations. This section explores the reactivity of this compound, focusing on transformations at the alkyl and propoxy moieties, delving into the mechanistic underpinnings of these reactions, and examining strategies for its derivatization in advanced chemical synthesis.

Advanced Analytical Methodologies for Structural Elucidation and Mechanistic Studies

Applications of High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and structural features of unknown compounds. Its application to 3-Methyl-4-propoxybutan-2-one provides critical insights into its molecular identity.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound, the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/z
[M+H]⁺145.1223
[M+Na]⁺167.1042
[M-H]⁻143.1077

This data is predicted based on the molecular formula C₈H₁₆O₂.

The fragmentation pattern observed in a mass spectrum provides a roadmap to the molecule's structure. For this compound, characteristic fragmentation pathways for ketones, such as α-cleavage and McLafferty rearrangement, are anticipated. libretexts.org

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org For this compound, this could result in the loss of an acetyl group (CH₃CO•) or a propoxymethyl-methyl radical.

McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a characteristic rearrangement, leading to the elimination of a neutral alkene molecule. whitman.edu In this case, a rearrangement involving the propoxy chain could occur.

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

m/z (Predicted)Proposed Fragment StructureFragmentation Pathway
101[CH₃CH(CH₂O(CH₂)₂CH₃)]⁺α-cleavage (loss of CH₃CO•)
87[CH₃CHCH₂O]⁺Cleavage of the propoxy group
71[CH₃CO(CH)CH₃]⁺Cleavage of the C-O bond
59[CH₃CH₂CH₂O]⁺Propoxy cation
43[CH₃CO]⁺Acylium ion

Utility of Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic compounds, providing information on the connectivity and chemical environment of atoms.

¹H and ¹³C NMR spectra provide information about the hydrogen and carbon skeletons of the molecule, respectively. The chemical shifts are influenced by the electronic environment of the nuclei. For this compound, the presence of a ketone and an ether functionality will significantly influence the chemical shifts of nearby protons and carbons. openochem.orglibretexts.org

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃-C=O~2.1Singlet
CH₃-CH~1.1Doublet
CH-C=O~2.7Multiplet
O-CH₂-CH₂-CH₃~3.4Triplet
O-CH₂-CH₂-CH₃~1.6Sextet
O-CH₂-CH₂-CH₃~0.9Triplet
C-CH₂-O~3.5Multiplet

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~210
CH₃-C=O~28
CH₃-CH~15
CH-C=O~50
O-CH₂-CH₂-CH₃~70
O-CH₂-CH₂-CH₃~23
O-CH₂-CH₂-CH₃~11
C-CH₂-O~75

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively establish the connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, for instance, between the methine proton at C3 and the adjacent methyl and methylene protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

This compound possesses a chiral center at the C3 carbon. Therefore, it can exist as a pair of enantiomers. While standard NMR techniques may not distinguish between enantiomers, advanced methods can be employed for stereochemical characterization. The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments for the enantiomers, leading to separate signals in the NMR spectrum. Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be used on diastereomeric derivatives to determine the relative stereochemistry.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, the most prominent features in the IR spectrum would be the strong absorption bands corresponding to the C=O stretch of the ketone and the C-O stretch of the ether. pressbooks.pubyoutube.com

Table 5: Predicted Characteristic Infrared and Raman Bands for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C=O (Ketone)Stretch~1715~1715Strong (IR), Medium (Raman)
C-O (Ether)Stretch~1100~1100Strong (IR), Weak (Raman)
C-H (sp³)Stretch2850-30002850-3000Medium-Strong

The Raman spectrum would also show a band for the C=O stretch, although it is typically weaker than in the IR spectrum. physicsopenlab.org The C-O stretch of the ether is generally weak in the Raman spectrum. The aliphatic C-H stretching and bending vibrations would be visible in both spectra. The complementary nature of IR and Raman spectroscopy allows for a more complete picture of the functional groups present in the molecule.

Chromatographic Separation Techniques for Purity Assessment and Isolation

The rigorous analysis of this compound, a ketone of interest in various chemical syntheses, necessitates the use of advanced chromatographic techniques. These methods are essential for ensuring the purity of the compound, isolating it from reaction mixtures, and quantifying its presence in various matrices. The choice of technique is primarily dictated by the compound's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the characterization of volatile and semi-volatile compounds such as this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the sample containing this compound is first vaporized and introduced into the gas chromatograph. Here, it travels through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile phase (an inert gas, such as helium) and the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for its preliminary identification.

Following separation in the GC, the eluted molecules enter the mass spectrometer. They are ionized, most commonly by electron impact (EI), which results in the formation of a molecular ion and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The resulting mass spectrum provides a unique fragmentation pattern, akin to a molecular fingerprint, which allows for the unambiguous identification of this compound.

Key parameters in a GC-MS analysis that would be optimized for this compound include the type of capillary column, the temperature program of the oven, the injector temperature, and the carrier gas flow rate. These parameters are fine-tuned to achieve optimal separation from any impurities or other components in the sample mixture.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

ParameterValue
GC System Agilent 7890B
MS System Agilent 5977A
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Ionization Mode Electron Impact (EI)
Ion Source Temp. 230 °C
Mass Range 35-400 amu

This table presents a hypothetical set of parameters and would require experimental validation.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

For less volatile derivatives or for preparative scale purification of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC separates components of a mixture based on their differential interactions with a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure.

Given the ketone functionality and the propoxy group, this compound is expected to have moderate polarity. Therefore, both normal-phase and reversed-phase HPLC could be employed for its analysis. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is driven by hydrophobic interactions, with more polar compounds eluting first.

Detection in HPLC is typically achieved using a UV-Vis detector, as the carbonyl group in the ketone provides a chromophore that absorbs in the ultraviolet region. For quantitative analysis, a calibration curve would be constructed by running a series of standards of known concentrations of pure this compound. By comparing the peak area of the sample to the calibration curve, the exact concentration of the compound can be determined.

Table 2: Illustrative HPLC Conditions for this compound Purity Assessment

ParameterCondition
HPLC System Shimadzu LC-20AD
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detector UV-Vis at 210 nm

This table provides an illustrative example of HPLC conditions that would need to be optimized experimentally.

Theoretical and Computational Chemistry Studies on 3 Methyl 4 Propoxybutan 2 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for understanding the fundamental electronic and structural properties of molecules. These methods, rooted in solving the Schrödinger equation, provide deep insights into molecular behavior.

Electronic Structure Analysis and Molecular Orbital Theory Applications

An analysis of the electronic structure of 3-Methyl-4-propoxybutan-2-one would involve the examination of its molecular orbitals (MOs). Molecular orbital theory describes how atomic orbitals combine to form bonding and antibonding molecular orbitals, which are delocalized over the entire molecule. libretexts.orgbccampus.cawikipedia.org This analysis would typically include the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. The distribution and energies of these frontier orbitals would provide insights into the molecule's electrophilic and nucleophilic sites.

Theoretical Prediction of Spectroscopic Parameters

Quantum mechanical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. For this compound, theoretical predictions of parameters for nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy would be of significant interest. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra. dergipark.org.tr Similarly, the prediction of vibrational frequencies and intensities can help in interpreting IR and Raman spectra, providing valuable information about the molecule's functional groups and bonding. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful and widely used computational method in quantum chemistry due to its balance of accuracy and computational cost. mdpi.comnih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, offering a practical approach to studying larger and more complex systems. researchgate.netmdpi.com

Geometry Optimization and Thermochemical Calculations

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy structure. researchgate.net For this compound, geometry optimization would provide precise information on bond lengths, bond angles, and dihedral angles. Following geometry optimization, various thermochemical properties such as the enthalpy of formation, entropy, and Gibbs free energy can be calculated. researchgate.net These thermodynamic parameters are vital for understanding the stability and reactivity of the molecule under different conditions.

Vibrational Frequency Calculations and Spectral Simulations

After obtaining the optimized geometry, DFT calculations are employed to compute the vibrational frequencies of the molecule. nih.gov These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies can be used to simulate the infrared and Raman spectra of the molecule, which can then be compared with experimental spectra to confirm the structure and assign vibrational modes to specific molecular motions.

Reactivity Indices and Fukui Function Analysis

A theoretical investigation into the reactivity of this compound would involve the calculation of various reactivity indices derived from conceptual Density Functional Theory (DFT). These indices provide insights into the molecule's electrophilic and nucleophilic nature and can predict the most probable sites for chemical reactions.

The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. It is used to identify the most electrophilic and nucleophilic sites within the molecule. For this compound, one would expect the carbonyl carbon to be a primary electrophilic site, susceptible to nucleophilic attack, while the carbonyl oxygen would be a primary nucleophilic site.

A hypothetical data table for the Fukui functions of this compound, based on general principles for a ketone, is presented below. It is crucial to understand that this data is illustrative and not the result of actual calculations for this specific molecule.

Atomƒ+ (Electrophilic Attack)ƒ- (Nucleophilic Attack)ƒ0 (Radical Attack)
O(1) (carbonyl)0.150.350.25
C(2) (carbonyl)0.400.100.25
C(3)0.050.080.065
C(4)0.030.050.04
O(5) (ether)0.120.200.16

Note: This table is a hypothetical representation and is not based on published research for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations would provide a dynamic picture of this compound's behavior in a condensed phase, such as in a solvent.

Solvent Effects and Intermolecular Interactions

MD simulations could elucidate how different solvents affect the conformation and reactivity of this compound. The polarity of the solvent would influence the solute-solvent interactions, particularly hydrogen bonding with the carbonyl and ether oxygen atoms. In polar protic solvents, hydrogen bonding would be significant, potentially affecting the molecule's conformational preferences and the accessibility of its reactive sites.

Conformational Dynamics and Energy Transfer in Solution

By simulating the molecule's trajectory over time, MD studies would reveal its conformational landscape. The rotation around the various single bonds would lead to different conformers, and the simulations would show the relative populations of these conformers and the energy barriers for interconversion. This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

Computational Prediction of Reaction Pathways and Transition States

Quantum chemical calculations can be employed to map out the potential energy surface for reactions involving this compound.

Calculation of Activation Barriers and Reaction Energetics

A hypothetical reaction coordinate diagram for the addition of a nucleophile to this compound is described in the table below.

Reaction CoordinateEnergy (kcal/mol)
Reactants0
Transition State+15
Intermediate-5
Products-10

Note: This table is a hypothetical representation and is not based on published research for this compound.

Elucidation of Catalytic Mechanisms (if involved in catalysis research)

If this compound were to be studied in the context of catalysis, computational chemistry could be used to investigate the mechanism of the catalytic cycle. This would involve identifying all intermediates and transition states, and determining the role of the catalyst in lowering the activation barriers of the reaction.

Development of Predictive Models for Chemical Behavior and Stability

The development of predictive models for the chemical behavior and stability of compounds such as this compound is a important area of computational chemistry. These models are essential for forecasting a molecule's reactivity, degradation pathways, and thermal stability without the need for extensive and resource-intensive experimental testing. researchgate.netresearchgate.netepfl.ch By leveraging computational methods, it is possible to screen new or lesser-studied molecules and prioritize those with desirable stability and safety profiles. The primary methodologies employed for this purpose include Quantitative Structure-Property Relationship (QSPR) models, knowledge-based systems, and molecular dynamics simulations.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models represent a powerful approach to predict the physicochemical properties and thermal stability of organic compounds based on their molecular structure. researchgate.netresearchgate.net This methodology establishes a mathematical relationship between a set of molecular descriptors and a specific property of interest. For a molecule like this compound, these descriptors can be calculated from its two-dimensional structure or three-dimensional conformation and fall into several categories:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Geometric Descriptors: These relate to the 3D arrangement of the atoms, such as molecular volume and surface area.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include parameters like dipole moment, partial charges on atoms, and energies of molecular orbitals (HOMO/LUMO).

The development of a QSPR model for predicting a property, such as the onset temperature of thermal decomposition (T₀), for this compound would follow a structured workflow. Initially, a dataset of structurally similar compounds (e.g., other aliphatic ketones and ethers) with experimentally determined thermal stability data would be compiled. Molecular descriptors for each compound in this dataset would then be calculated. Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a model is constructed that best correlates the descriptors with the experimental data. researchgate.net The predictive power of the resulting model is then rigorously evaluated using cross-validation techniques and by testing it on an external set of compounds not used in the model's creation.

Table 1: Example of a Training Data Set for a QSPR Model of Thermal Stability

CompoundMolecular Weight (g/mol)LogPDipole Moment (Debye)Experimental T₀ (°C)
Pentan-2-one86.130.932.79320
Hexan-2-one100.161.382.78315
Heptan-3-one114.191.892.75310
Di-n-propyl ether102.171.631.32290
Butyl methyl ether88.151.261.22285

Table 2: Illustrative Predictive Performance of a QSPR Model

CompoundExperimental T₀ (°C)Predicted T₀ (°C)Residual (°C)
Octan-4-one305308-3
Ethyl propyl ether2882853
This compoundN/A302 (Hypothetical)N/A

Knowledge-Based Systems for Degradation Pathway Prediction

Another computational approach involves the use of knowledge-based systems to predict potential degradation pathways. nih.govacs.org These systems utilize a curated database of known chemical reactions and transformation rules. nih.gov When the structure of this compound is input, the software identifies its functional groups—the ketone and the ether linkage—and matches them against the reaction rules in its knowledge base.

For this compound, such a system might predict several plausible degradation reactions under various conditions (e.g., thermal stress, presence of oxygen or water):

Ether Cleavage: The propoxy group is susceptible to cleavage, particularly at elevated temperatures or in the presence of acidic or basic catalysts. This could lead to the formation of propanol (B110389) and 3-methyl-butane-2,4-dione.

Oxidation: The carbon atoms adjacent to the ether oxygen and the ketone carbonyl are potential sites of oxidation, which could lead to the formation of hydroperoxides and subsequent decomposition products.

Hydrolysis: Under aqueous conditions, the ether bond could undergo hydrolysis, although this is typically slow for aliphatic ethers without a catalyst.

These predictive systems often assign a likelihood score to each potential degradation product based on the known reactivity of the functional groups and the specified environmental conditions. acs.org

Table 3: Hypothetical Output from a Degradation Pathway Prediction System for this compound

Predicted ReactionConditionsPrimary ProductsLikelihood Score
Ether Bond Cleavage (Pyrolysis)Thermal Stress (>300°C)Propan-1-ol, 3-Methylbutan-2-oneLikely
Oxidation at α-carbon to EtherOxygen, HeatCorresponding hydroperoxideEquivocal
Norrish Type I CleavagePhotochemicalAcyl and alkyl radicalsPossible
Acid-Catalyzed Ether HydrolysisAqueous, Low pHPropan-1-ol, 3-Methylbutan-2-onePossible

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the physical movements of atoms and molecules over time. For this compound, MD simulations can be employed to investigate its conformational stability in different environments, such as in a solvent or at a liquid-vapor interface. nih.govsiftdesk.org By simulating the molecule's behavior at various temperatures, researchers can gain insights into the stability of its different conformers and the energy barriers for rotation around its single bonds. This information is valuable because the reactivity and stability of a molecule can be influenced by its preferred three-dimensional shape. For instance, a particular conformation might be more susceptible to intramolecular reactions or interactions that could initiate a degradation pathway. MD simulations can help identify such stable or unstable conformations, providing a more dynamic picture of the molecule's behavior than static quantum-chemical calculations alone. researchgate.netacs.org

Applications As a Chemical Building Block or Precursor in Non Prohibited Contexts

Role in the Synthesis of Complex Organic Molecules

While specific examples of 3-Methyl-4-propoxybutan-2-one as a direct precursor for the synthesis of complex organic molecules are not extensively detailed in available research, its chemical structure allows for theoretical consideration of its potential roles.

Precursor for Advanced Chemical Intermediates in Organic Synthesis

The ketone and ether functionalities of this compound make it a candidate for transformations into more complex chemical intermediates. The carbonyl group can undergo a variety of reactions, including reduction, oxidation, and carbon-carbon bond-forming reactions, to generate a range of derivatives. The propoxy group can potentially be cleaved or modified, adding another layer of synthetic versatility.

Two documented synthetic routes to obtain this compound are:

The reaction of 3-Methyl-3-buten-2-one (B1203178) with propan-1-ol in the presence of aluminium trichloride. lookchem.com

The reaction of propan-1-ol with 2-methylbut-1-en-3-yne, utilizing sulfuric acid and mercury(II) sulfate (B86663) as catalysts. lookchem.com

These syntheses provide a basis for its availability for further chemical exploration.

Building Block for Novel Scaffolds in Material Science Research

In the field of material science, molecules with unique functional groups can serve as foundational building blocks for novel materials. The combination of a ketone and an ether in this compound could theoretically be leveraged to create new scaffolds with specific properties. For instance, the ketone could be a site for polymerization or cross-linking, while the ether group could influence the solubility and thermal properties of the resulting material. However, specific research demonstrating these applications for this particular compound is not currently available.

Synthesis of Specialized Monomers for Polymer Science

The structure of this compound suggests its potential as a precursor for specialized monomers. Modification of the ketone or the alkyl chain could introduce polymerizable groups, leading to the formation of polymers with tailored characteristics. For example, conversion of the ketone to a hydroxyl group followed by esterification with acrylic acid could yield a functionalized monomer. Despite this theoretical potential, there is no direct evidence in the current scientific literature of its use for this purpose.

Application in Industrial Chemical Processes (excluding consumer products and health/safety)

The physical and chemical properties of a compound dictate its utility in industrial settings. While detailed studies on this compound are scarce, its general characteristics as a ketone can be considered.

Utilization as a Selective Solvent in Specific Chemical Reactions

Ketones are known for their good solvency for a range of organic compounds. The presence of the propoxy group in this compound might confer specific solubility characteristics, potentially making it a selective solvent for certain chemical reactions or extraction processes. Its boiling point of 172-173 °C at 680 mmHg suggests it could be suitable for reactions requiring elevated temperatures. lookchem.com However, empirical data on its performance as a selective solvent in specific industrial reactions is not documented.

Component in Advanced Chemical Formulations (e.g., non-biological industrial fluids, resins)

The combination of functional groups in this compound could make it a useful component in complex chemical formulations. For instance, it could act as a compatibilizer or a viscosity modifier in industrial fluids or as a reactive diluent in certain resin systems. Again, this remains a theoretical application in the absence of specific research and development data.

Utilization in Analytical Standards and Calibration Methodologies

Currently, there is a notable lack of publicly available scientific literature detailing the specific use of this compound as an analytical standard or its application in calibration methodologies. Analytical standards are crucial for the accuracy and reliability of chemical analyses, serving as a benchmark against which unknown samples are compared. The development and validation of such standards require extensive purity analysis and characterization.

Despite the importance of reference materials in fields such as environmental monitoring, pharmaceutical quality control, and forensic science, research explicitly outlining the synthesis and certification of this compound for these purposes has not been identified. Consequently, there are no established calibration curves or standardized methods that list this compound as a primary reference material. Further research would be necessary to establish its potential utility in this context, including the determination of its stability, purity, and homogeneity, which are critical parameters for any analytical standard.

Potential in Materials Science Research

The application of this compound in materials science, particularly in polymer synthesis, remains an area with limited exploration. The structure of the molecule, containing a ketone and an ether group, suggests theoretical potential for its use as a monomer, cross-linker, or additive. However, a review of current research indicates a significant absence of studies investigating these possibilities.

In polymer chemistry, monomers with specific functional groups are used to build polymer chains with desired properties. Cross-linkers are molecules that form bridges between polymer chains, enhancing the material's strength and stability. Additives can be incorporated into polymers to modify their physical or chemical characteristics. While the functional groups within this compound could theoretically engage in polymerization or cross-linking reactions, no published research has demonstrated these applications.

The table below summarizes the theoretical, yet currently unsubstantiated, potential roles of this compound in polymer synthesis.

Potential RoleFunctional GroupTheoretical Application
MonomerKetone/EtherCould potentially be involved in condensation polymerization reactions, although this is not a common pathway for such functional groups.
Cross-linker-The molecule does not possess multiple reactive sites that are typical for cross-linking agents.
AdditivePropoxy groupThe propoxy group might impart some flexibility or alter the solubility of a polymer matrix if used as a plasticizer or modifying additive.

It is important to underscore that the applications listed above are purely speculative and are not supported by existing experimental data. The scientific community has not yet reported the successful integration of this compound into any polymer systems.

Environmental Fate and Abiotic Degradation Pathways Strictly Chemical/physical, No Ecotoxicity

Photolytic Degradation Studies and Reaction Pathways

Photolytic degradation involves the breakdown of a chemical compound by absorbed light energy. For 3-Methyl-4-propoxybutan-2-one, which contains a ketone functional group, photolysis is a significant degradation pathway, particularly in the atmosphere and sunlit surface waters. The absorption of ultraviolet (UV) radiation can excite the carbonyl group, leading to characteristic photochemical reactions known as Norrish Type I and Norrish Type II reactions. wikipedia.orgresearchgate.netnih.gov

Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.orglibretexts.org Upon excitation, this compound can break at either the C(O)-C(CH(CH₃)₂) bond or the C(O)-C(CH₂O(CH₂)₂CH₃) bond, forming two radical fragments. wikipedia.orgyoutube.com

Pathway A: Cleavage of the bond between the carbonyl carbon and the isopropyl group yields an acetyl radical and a 1-propoxy-2-methylpropyl radical.

Pathway B: Cleavage of the bond between the carbonyl carbon and the propoxymethyl group yields an isobutyryl radical and a propoxymethyl radical.

These highly reactive radical intermediates can then undergo a variety of secondary reactions, such as recombination, disproportionation, or reaction with atmospheric oxygen, leading to the formation of smaller, more volatile compounds and carbon monoxide. wikipedia.org

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-carbon (the third carbon from the carbonyl group) by the excited carbonyl oxygen. wikipedia.orgresearchgate.net For this compound, this would involve abstraction of a hydrogen from the propoxy chain. This process results in the formation of a 1,4-biradical intermediate. This biradical can then undergo either fragmentation (β-scission) to yield an enol and an alkene, or intramolecular recombination to form a cyclobutanol derivative. wikipedia.org

The relative importance of Type I versus Type II pathways depends on factors such as the phase (gas or solution), temperature, and the specific structure of the ketone. scispace.com

Table 1: Potential Photolytic Degradation Pathways and Products of this compound.
Reaction TypeDescriptionPrimary IntermediatesPotential Final Products
Norrish Type I (α-Cleavage)Homolytic cleavage of the C-C bond adjacent to the carbonyl group. libretexts.orgAcyl and alkyl free radicals. youtube.comSmaller alkanes, alkenes, carbon monoxide, and other ketones/aldehydes.
Norrish Type IIIntramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group. wikipedia.org1,4-biradical. researchgate.netEnols (which tautomerize to ketones/aldehydes), alkenes, and cyclobutanol derivatives.

Hydrolytic Stability and Degradation in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The structure of this compound contains both a ketone and an ether functional group, which exhibit different stabilities toward hydrolysis.

The ketone functional group is generally stable and does not undergo hydrolysis under typical environmental pH conditions (pH 4-9).

The ether linkage (C-O-C), however, can be cleaved under certain conditions. Ethers are known to be chemically stable and resistant to hydrolysis in neutral or basic aqueous solutions. masterorganicchemistry.commasterorganicchemistry.com Their degradation via hydrolysis typically requires the presence of a strong acid catalyst and often elevated temperatures. masterorganicchemistry.comwikipedia.org

The mechanism for acid-catalyzed ether cleavage involves an initial protonation of the ether oxygen by a strong acid (e.g., H₃O⁺). masterorganicchemistry.commasterorganicchemistry.com This step makes the attached carbon atoms more electrophilic and converts the alkoxy group into a better leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophile (in this case, a water molecule) attacks one of the adjacent carbon atoms. Depending on the structure of the ether, this nucleophilic substitution can proceed via either an Sₙ1 or Sₙ2 mechanism. wikipedia.orglibretexts.org For the propoxy group in this compound, the reaction would likely follow an Sₙ2 pathway due to the primary nature of the carbon attached to the oxygen. masterorganicchemistry.com The final products of this reaction would be 1-propanol and 3-methyl-4-hydroxybutan-2-one.

Given the need for strongly acidic conditions, significant hydrolytic degradation of the ether linkage in this compound is considered unlikely in most natural aqueous environments. masterorganicchemistry.com

Table 2: Hydrolytic Stability of Functional Groups in this compound.
Functional GroupConditionStability/ReactionProducts
Ether (Propoxy)Neutral/Basic pH (Environmental)Generally stable, hydrolysis is negligible. masterorganicchemistry.comN/A
Strongly Acidic (e.g., H₃O⁺)Susceptible to acid-catalyzed cleavage. masterorganicchemistry.comwikipedia.org1-Propanol and 3-Methyl-4-hydroxybutan-2-one
KetoneAll Environmental ConditionsStable to hydrolysis.N/A

Theoretical Modeling of Environmental Persistence and Transformation

Theoretical models are essential tools for estimating the environmental fate of chemicals when experimental data are limited. rsc.org These models use a compound's physical and chemical properties to predict its distribution, persistence, and degradation rates in different environmental media.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models predict the environmental behavior of a chemical based on its molecular structure. For volatile organic compounds (VOCs) like this compound, atmospheric degradation is often the primary removal process. nih.gov QSAR models can estimate the rate constants for reactions with key atmospheric oxidants, such as hydroxyl radicals (•OH), nitrate radicals (•NO₃), and ozone (O₃). researchgate.net The reaction with hydroxyl radicals during the daytime is typically the most important atmospheric degradation pathway for ketones and ethers. By calculating these rate constants, QSAR models can predict the atmospheric half-life of the compound.

Multimedia Environmental Fate Models: These models, such as Level III fugacity models, simulate the behavior of a chemical in a defined "unit world" environment consisting of interconnected compartments like air, water, soil, and sediment. acs.orgeolss.net Using inputs such as the chemical's physical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and degradation half-lives in each medium (often estimated by QSARs), these models predict:

Environmental Partitioning: The equilibrium distribution of the chemical among the different compartments.

Intermedia Transport: The movement of the chemical between compartments (e.g., volatilization from water to air, deposition from air to soil).

These modeling approaches provide a comprehensive picture of the likely environmental behavior of this compound, highlighting its potential for atmospheric transport and identifying the dominant degradation pathways. rsc.orgyork.ac.uk

Table 3: Theoretical Models for Predicting Environmental Fate.
Model TypePurposeKey InputsPredicted Parameters
QSAREstimates degradation rates and physical properties.Molecular structure and descriptors.Atmospheric reaction rate constants (k_OH), single-media half-lives. researchgate.net
Multimedia Fate Models (e.g., Fugacity Level III)Predicts environmental distribution and overall persistence. eolss.netPhysical-chemical properties, degradation rates, emission rates.Concentrations in air, water, soil, sediment; overall persistence (Pov). oup.comacs.org

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Stereoselective Access

The creation of stereochemically defined molecules is a paramount objective in modern organic synthesis. For 3-Methyl-4-propoxybutan-2-one, which possesses a chiral center at the C3 position, the development of synthetic routes that provide precise control over its stereochemistry is a significant area for future research.

Current synthetic approaches to α-alkoxy ketones often rely on methods that may not offer high levels of stereoselectivity or adhere to the principles of green chemistry. Future research should focus on developing novel and sustainable methods for the stereoselective synthesis of this compound. This includes the exploration of asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other. nih.gov

Challenges in this area include the identification of suitable chiral catalysts that are both highly efficient and selective for this specific substrate. Furthermore, developing processes that minimize waste, utilize renewable starting materials, and operate under milder reaction conditions are crucial for ensuring the sustainability of the synthesis. mcgill.ca A significant challenge lies in overcoming the inherent difficulties of creating tertiary stereocenters, which can be sterically hindered. nih.govresearchgate.net

Synthetic ApproachPotential AdvantagesKey Challenges
Asymmetric HydrogenationHigh atom economy, potential for high enantioselectivity. nih.govCatalyst design, substrate specificity.
OrganocatalysisMetal-free, often milder conditions. nih.govCatalyst loading, scalability.
BiocatalysisHigh selectivity, environmentally benign.Enzyme stability, substrate scope.
Chiral Auxiliary MethodsWell-established, predictable outcomes.Stoichiometric use of chiral material, additional synthetic steps.

Exploration of Unconventional Reactivity and Novel Catalytic Applications

The reactivity of α-alkoxy ketones like this compound is largely dictated by the interplay between the carbonyl group and the adjacent alkoxy moiety. While classical carbonyl chemistry is well-understood, future research should delve into the unconventional reactivity of this compound and explore its potential in novel catalytic applications.

One promising avenue is the investigation of its use as a building block in multicomponent reactions, where its unique structure could lead to the formation of complex molecular architectures in a single step. Additionally, the development of catalytic systems where this compound itself acts as a ligand or a precursor to a catalytically active species could open up new avenues in catalysis. The presence of the ether linkage could allow for coordination to a metal center, influencing the steric and electronic environment of the catalyst.

The exploration of photochemical and electrochemical transformations of this compound also presents exciting opportunities. acs.org These methods can provide access to reactive intermediates that are not easily generated under thermal conditions, potentially leading to novel chemical transformations and the synthesis of unique molecular structures.

Advancements in Computational Modeling for Deeper Mechanistic and Predictive Understanding

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and enabling the prediction of chemical properties and reactivity. smu.edursc.org Future research on this compound will greatly benefit from the application of advanced computational modeling techniques.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate the mechanisms of existing and newly developed synthetic routes. mdpi.com This understanding can guide the optimization of reaction conditions and the rational design of more efficient catalysts. For instance, computational studies can help in understanding the factors that govern the stereoselectivity in asymmetric syntheses. rsc.org

Furthermore, the development of predictive models using machine learning and artificial intelligence could accelerate the discovery of new reactions and applications for this compound. nih.govmit.edu By training algorithms on existing experimental data, it may be possible to predict the outcome of reactions under different conditions, identify promising new catalytic systems, and even propose novel applications for the compound.

Computational ToolApplication in this compound Research
Density Functional Theory (DFT)Elucidation of reaction mechanisms, transition state analysis. mdpi.com
Molecular Dynamics (MD)Simulation of solvent effects, conformational analysis.
Machine Learning (ML)Prediction of reaction outcomes, catalyst screening. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions involving the compound.

Integration with Emerging Technologies in Continuous Flow Synthesis and Automation

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, better process control, and enhanced scalability. zenodo.orgresearchgate.netuni-muenchen.de Future research should focus on integrating the synthesis of this compound with continuous flow technologies.

Developing a robust and efficient continuous flow synthesis would enable the on-demand production of this compound with high purity and reproducibility. This would be particularly beneficial for industrial applications where a consistent supply of the chemical is required. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow chemistry can also lead to improved yields and selectivities. zenodo.org

Furthermore, the integration of automation and robotics with continuous flow systems can create fully automated synthesis platforms. wikipedia.orgmerckmillipore.comnih.govucla.eduhelgroup.com These platforms can perform multi-step syntheses, reaction optimization, and product purification with minimal human intervention, significantly accelerating the pace of research and development.

Expanding Applications in Green Chemistry and Sustainable Chemical Technologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innoget.com Future research on this compound should actively seek to expand its applications in green chemistry and sustainable technologies.

One area of exploration is its potential use as a green solvent or as a component in the formulation of more environmentally friendly products. Its physical and chemical properties could make it a suitable replacement for more hazardous solvents in certain applications.

Moreover, investigating the derivatization of this compound from renewable feedstocks would significantly enhance its sustainability profile. The development of catalytic routes that utilize biomass-derived starting materials would align with the growing demand for bio-based chemicals. ornl.govenergy.gov The use of heterogeneous catalysts, which can be easily separated and recycled, would further contribute to the development of a truly sustainable process for the production and application of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.